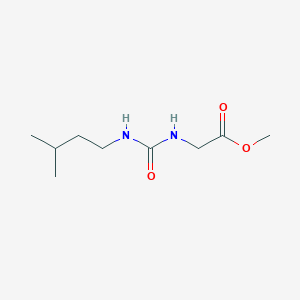
3-(Trifluoromethyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)quinolin-4-amine is an organic compound with the molecular formula C10H7F3N2. It is a solid that can appear as white to pale yellow crystals and is known for its biological activity and high chemical stability . This compound is a nitrogen-containing heterocyclic compound, making it a valuable reagent in organic synthesis and various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 3-(Trifluoromethyl)quinolin-4-amine is microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport. They are also involved in cell division, serving as the structural framework for the mitotic spindle, which segregates chromosomes during mitosis .
Mode of Action
This compound interacts with its target by inhibiting microtubule polymerization . This interaction disrupts the formation and stability of microtubules, leading to alterations in cell structure and function . The compound’s mode of action is similar to that of colchicine, a well-known microtubule inhibitor .
Biochemical Pathways
The disruption of microtubule dynamics by this compound affects various biochemical pathways. Most notably, it impacts the cell cycle , particularly the transition from the G2 phase to the M phase . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
The inhibition of microtubule polymerization by this compound leads to significant molecular and cellular effects. It disrupts the tubulin network in cells, arrests cells at the G2/M phase of the cell cycle, and induces apoptosis . These effects can inhibit cell proliferation and induce cell death, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
3-(Trifluoromethyl)quinolin-4-amine has been shown to have effects on various types of cells. For instance, it has been found to exhibit anti-proliferative activity against HeLa cell lines . It influences cell function by potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are currently being studied. Preliminary research suggests that it may have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)quinolin-4-amine typically involves multiple steps of organic reactions. One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid, which results in the formation of the desired compound . This method uses Me3SiCF3 and Cu(OTf)2 as catalysts and provides a yield of around 49% .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also prevalent in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)quinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) and various organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached, enhancing their biological and chemical properties .
Scientific Research Applications
3-(Trifluoromethyl)quinolin-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)quinolin-4-amine: Similar in structure but differs in the position of the trifluoromethyl group.
4-Trifluoromethyl-2-anilinoquinoline: Another compound with a trifluoromethyl group, known for its antitumor activity.
Fluoroquinolones: A class of compounds with a fluorine atom, widely used as antibiotics.
Uniqueness
3-(Trifluoromethyl)quinolin-4-amine is unique due to its specific trifluoromethyl substitution at the 3-position, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-(trifluoromethyl)quinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-5-15-8-4-2-1-3-6(8)9(7)14/h1-5H,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRFXDGNVFQKER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 2,4-dichlorobenzoate](/img/structure/B2405769.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2405774.png)
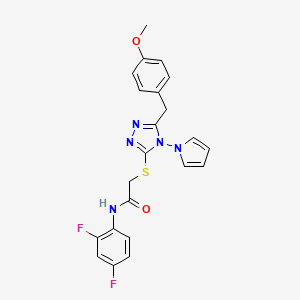
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2405779.png)
![ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate](/img/structure/B2405780.png)
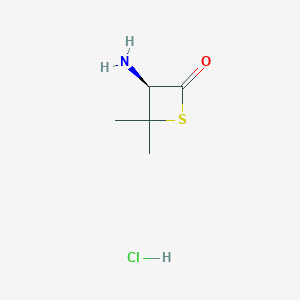
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2405782.png)

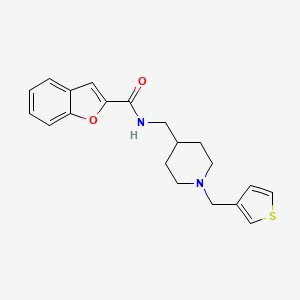
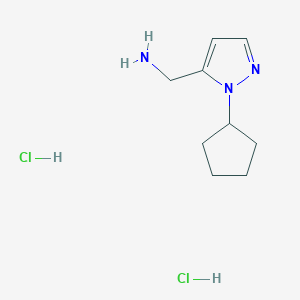
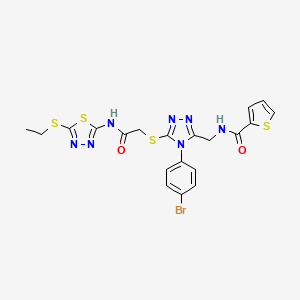
![3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline](/img/structure/B2405790.png)
